Nonanoato de etilo

Descripción general

Descripción

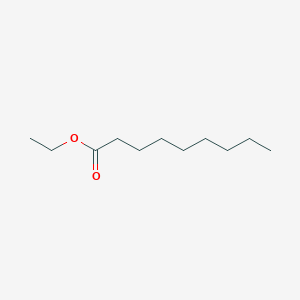

El nonanoato de etilo, también conocido como pelargonato de etilo, es un compuesto orgánico con la fórmula química C₁₁H₂₂O₂. Es un éster formado por ácido nonanoico y etanol. Este compuesto es un líquido incoloro con un olor afrutado, a menudo utilizado en la industria de sabores y fragancias .

Aplicaciones Científicas De Investigación

El nonanoato de etilo tiene varias aplicaciones en la investigación científica:

Biología: El this compound se utiliza en estudios relacionados con feromonas y comportamiento de insectos debido a su presencia en ciertas secreciones de insectos.

Medicina: Se está investigando por sus posibles propiedades antimicrobianas.

Mecanismo De Acción

El mecanismo de acción del nonanoato de etilo implica su interacción con los receptores olfativos en la cavidad nasal, lo que lleva a la percepción de su olor afrutado. En los sistemas biológicos, puede interactuar con enzimas y membranas celulares, influyendo en varias vías bioquímicas .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ethyl nonanoate It is known that it is a metabolite, suggesting that it interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of Ethyl nonanoate Given its role as a metabolite, it is likely that it influences various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl nonanoate It is likely that it exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl nonanoate It is known that the speeds of sound in ethyl nonanoate were measured by the Brillouin light scattering (BLS) method within the temperatures from (295.24 to 593.15) K and at pressures up to 10 MPa .

Dosage Effects in Animal Models

The effects of Ethyl nonanoate It is known that it is used as a flavoring agent, suggesting that it is generally regarded as safe at the dosages typically used in food products .

Metabolic Pathways

Ethyl nonanoate: is involved in various metabolic pathways due to its role as a metabolite . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Ethyl nonanoate Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of Ethyl nonanoate Given its lipophilic nature, it is likely that it can distribute throughout the cell, potentially localizing to specific compartments or organelles based on its interactions with other biomolecules .

Métodos De Preparación

El nonanoato de etilo se puede sintetizar mediante la esterificación del ácido nonanoico con etanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción generalmente implica calentar la mezcla en condiciones de reflujo para facilitar la formación del éster . Industrialmente, el this compound también se puede producir mediante la hidrogenación del acetato de oenantilideno en presencia de un catalizador de níquel a temperaturas elevadas .

Análisis De Reacciones Químicas

El nonanoato de etilo experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el this compound se puede hidrolizar nuevamente a ácido nonanoico y etanol.

Oxidación: El this compound se puede oxidar para producir ácido nonanoico.

Reducción: La reducción del this compound puede producir nonanol.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el grupo etoxilo es reemplazado por otros nucleófilos.

Comparación Con Compuestos Similares

El nonanoato de etilo es similar a otros ésteres como el octanoato de etilo y el decanoato de etilo. Su olor afrutado único y sus propiedades químicas específicas lo hacen distinto. Los compuestos similares incluyen:

Octanoato de etilo: Tiene una estructura similar pero un carbono menos en la cadena alquílica.

Decanoato de etilo: Tiene un carbono más en la cadena alquílica en comparación con el this compound.

La combinación única de propiedades químicas y aplicaciones del this compound lo convierte en un compuesto valioso en varios campos.

Actividad Biológica

Ethyl nonanoate (C11H22O2) is an ester derived from nonanoic acid and ethanol. It is primarily known for its use in the fragrance industry due to its fruity odor reminiscent of apples and pears. However, its biological activity extends beyond olfactory applications, encompassing various aspects of toxicity, metabolism, and potential therapeutic uses. This article delves into the biological activity of ethyl nonanoate, supported by research findings, data tables, and case studies.

Ethyl nonanoate is classified as a straight-chain fatty acid ester. Its molecular structure consists of an ethyl group attached to the nonanoate moiety. The compound can be represented as follows:

Genotoxicity and Cytotoxicity

Recent assessments indicate that ethyl nonanoate has a low potential for genotoxicity. In a study using the BlueScreen assay, it was found to be negative for both cytotoxicity and genotoxicity, with no significant effects observed in human cell lines under metabolic activation conditions . Furthermore, while there are no direct studies on ethyl nonanoate's mutagenic properties, read-across data from related compounds suggest a similar safety profile.

Repeated Dose Toxicity

The repeated dose toxicity of ethyl nonanoate has been inferred from studies on ethyl hexanoate. The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was determined to be 1000 mg/kg/day based on rodent studies. This indicates that at typical exposure levels, ethyl nonanoate does not pose significant risks for repeated exposure .

Metabolic Pathways

Ethyl nonanoate undergoes metabolic conversion in microbial systems. A notable study demonstrated that E. coli strains engineered to express specific alkane hydroxylases could effectively convert ethyl nonanoate into various dicarboxylic acids. The conversion process yielded mono-ethyl azelate with a yield of 0.68 mol/mol within two hours . This metabolic pathway not only highlights the compound's utility in biotransformation but also its potential for biotechnological applications.

Biotechnological Applications

-

Biosynthesis of Dicarboxylic Acids : Research has shown that E. coli expressing AlkBGTHJL can convert ethyl nonanoate into valuable dicarboxylic acids, which are important precursors in the chemical industry .

Substrate Product Yield (mM) Ethyl Nonanoate Mono-Ethyl Azelate 3.53 Nonanoic Acid Ethyl Nonanoate 0.82 - Volatility and Product Loss : In experimental setups, significant evaporation of ethyl nonanoate was observed during reactions, indicating its volatility may impact yield calculations in practical applications .

Environmental Impact

Ethyl nonanoate has been detected in various environmental matrices, including air samples from agricultural settings where it is used as a flavoring agent or fragrance component . Monitoring its presence in ecosystems is crucial due to potential ecological impacts.

Propiedades

IUPAC Name |

ethyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEVBITUADOIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047651 | |

| Record name | Ethyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fatty, fruity brandy-like odour | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.00 °C. @ 23.00 mm Hg | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol) | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.867 | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-29-5 | |

| Record name | Ethyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL NONANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSH683S98J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-44.5 °C | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of ethyl nonanoate is C11H22O2. Its molecular weight is 186.29 g/mol. [, ]

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify ethyl nonanoate in various matrices. This technique provides information about the compound's mass spectrum and retention time, which are crucial for its identification. [, , ]

A: Ethyl nonanoate is primarily produced through the esterification of nonanoic acid with ethanol in the presence of an acid catalyst. [, , ]

A: Ethyl nonanoate is widely used as a flavoring agent in food and beverages, contributing a fruity, grape-like aroma. It's also a key component in fragrances, personal care products, and cosmetics. [, , ]

A: Research suggests that ethyl nonanoate, along with other fatty acid esters, can act as an ovipositional repellent for certain mosquito species, including Culex quinquefasciatus, C. tarsalis, and Aedes aegypti. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of ethyl nonanoate in complex mixtures, including food, beverages, and biological samples. This technique allows for sensitive and selective analysis, enabling researchers to determine even trace amounts of the compound. [, , , ]

A: Current research on ethyl nonanoate explores its use as a biofuel component and its potential applications in sustainable polymer production. [, ]

A: Future research could focus on enhancing the efficiency of ethyl nonanoate production using biocatalytic approaches. Additionally, exploring its potential in new applications, such as bio-based plasticizers or biocompatible materials, holds promise. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.